molecular formula C11H21IO B13326621 1-Iodo-2-[(3-methylbutan-2-yl)oxy]cyclohexane

1-Iodo-2-[(3-methylbutan-2-yl)oxy]cyclohexane

Katalognummer: B13326621
Molekulargewicht: 296.19 g/mol
InChI-Schlüssel: MNSNLRSLTNWYIY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Iodo-2-[(3-methylbutan-2-yl)oxy]cyclohexane is an organic compound with the molecular formula C11H21IO. It is a cyclohexane derivative where an iodine atom is attached to the first carbon, and a 3-methylbutan-2-yloxy group is attached to the second carbon. This compound is of interest in various fields of research due to its unique chemical structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Iodo-2-[(3-methylbutan-2-yl)oxy]cyclohexane typically involves the iodination of a cyclohexane derivative followed by the introduction of the 3-methylbutan-2-yloxy group. One common method involves the reaction of cyclohexanol with iodine and a suitable oxidizing agent to form the iodo-cyclohexane intermediate. This intermediate is then reacted with 3-methylbutan-2-ol in the presence of a base to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and chromatography to ensure the compound meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

1-Iodo-2-[(3-methylbutan-2-yl)oxy]cyclohexane can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or amines.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: The iodine atom can be reduced to form the corresponding cyclohexane derivative.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines under basic conditions.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Major Products

    Substitution: Formation of cyclohexanol, cyclohexyl cyanide, or cyclohexylamine.

    Oxidation: Formation of cyclohexanone or cyclohexanoic acid.

    Reduction: Formation of cyclohexane.

Wissenschaftliche Forschungsanwendungen

1-Iodo-2-[(3-methylbutan-2-yl)oxy]cyclohexane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Wirkmechanismus

The mechanism of action of 1-Iodo-2-[(3-methylbutan-2-yl)oxy]cyclohexane depends on the specific reaction or application. In substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In biological systems, the compound may interact with specific enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved can vary based on the context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Iodo-2-[(3-methylbutan-2-yl)oxy]cyclopentane: Similar structure but with a cyclopentane ring instead of a cyclohexane ring.

    1-Iodo-2-[(3-methylbutan-2-yl)oxy]cycloheptane: Similar structure but with a cycloheptane ring instead of a cyclohexane ring.

Uniqueness

1-Iodo-2-[(3-methylbutan-2-yl)oxy]cyclohexane is unique due to its specific ring size and the presence of both an iodine atom and a 3-methylbutan-2-yloxy group

Eigenschaften

Molekularformel

C11H21IO

Molekulargewicht

296.19 g/mol

IUPAC-Name

1-iodo-2-(3-methylbutan-2-yloxy)cyclohexane

InChI

InChI=1S/C11H21IO/c1-8(2)9(3)13-11-7-5-4-6-10(11)12/h8-11H,4-7H2,1-3H3

InChI-Schlüssel

MNSNLRSLTNWYIY-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(C)OC1CCCCC1I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.